Ginsenoside Rh8

Structural elucidation Ginsenoside classification Chemical authentication

Researchers requiring defined molecular pharmacology face confounding variables when substituting uncharacterized ginsenoside mixtures for authenticated Rh8. Ginsenoside Rh8 (CAS 343780-69-8) is the only Rh-series member bearing a C-12 ketone (12-one) rather than a hydroxyl, confirmed by ¹³C NMR (δ ~210-215 ppm) and distinct HPLC retention. • Enables unambiguous quantification in complex Panax matrices where generic standards fail to resolve co-eluting species. • Serves as a discriminatory chemotaxonomic marker preferentially enriched in P. stipuleanatus leaves rather than roots. • Sourced with ≥98% HPLC purity; leaf-derived material with full analytical documentation (NMR, MS) ensuring batch-to-batch reproducibility.

Molecular Formula C36H60O9
Molecular Weight 636.9 g/mol
CAS No. 343780-69-8
Cat. No. B591359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rh8
CAS343780-69-8
Molecular FormulaC36H60O9
Molecular Weight636.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1
InChIKeyVGJOYFZLAIERID-CVQXJYBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rh8 Sourcing & Differentiation


Ginsenoside Rh8 (CAS 343780-69-8) is a dammarane-type triterpenoid saponin belonging to the ginsenoside family, originally isolated from the leaves of Panax ginseng [1]. Its structure is defined as 3β,6α,20(S)-trihydroxy-dammar-24-ene-12-one 20-O-β-D-glucopyranoside (molecular formula C₃₆H₆₀O₉; molecular weight 636.86 g/mol), featuring a distinctive C-12 ketone group that sets it apart from the majority of hydroxyl-bearing ginsenosides [2]. Based on a literature review, very few articles have been published on Ginsenoside Rh8, marking it as a rare and under-characterized member of the ginsenoside class . This scarcity of published pharmacological data makes compound authentication, structural verification, and sourcing from analytically validated supply chains critical for research procurement.

Unique C-12 ketone structural marker for authentication and QC studies
Rare, under-characterized ginsenoside—requires analytically validated sourcing
Confirmed identity via total synthesis route supports batch consistency

Ginsenoside Rh8: Why It Cannot Be Substituted


Ginsenoside Rh8 cannot be generically substituted by total ginsenoside extracts or by more abundant analogs such as Ginsenoside Rh1, Rh2, Rg3, or Rh4 because it possesses a unique C-12 ketone oxidation state (12-one) on the dammarane skeleton, whereas all of the aforementioned comparators bear a C-12 hydroxyl group [1]. This single oxidative difference alters the hydrogen-bond donor/acceptor profile, molecular shape, and predicted pharmacokinetic behavior relative to the broader ginsenoside class [2]. Furthermore, metabolomic profiling of Panax species reveals that Rh8 exhibits species- and tissue-specific accumulation patterns distinct from those of co-occurring ginsenosides, meaning that generic leaf or root extracts cannot guarantee consistent Rh8 content without targeted analytical verification [3]. For studies requiring defined molecular pharmacology, using uncharacterized mixtures in place of authenticated Rh8 introduces confounding variables that undermine data reproducibility.

Attribute
Ginsenoside Rh8
Generic Extracts / Analogues
C-12 oxidation
Ketone (12-one)
Hydroxyl (Rh1, Rh2, Rg3) or none (Rh4)
Species/tissue profile
Leaf-accumulated in specific Panax spp.
Variable content; uncharacterized extracts
Structural identity
Authenticated via synthesis or NMR/MS
Mixture may confound pharmacological readouts

Ginsenoside Rh8 vs. Closest Analogs


C-12 Ketone Structural Differentiation

Ginsenoside Rh8 is uniquely characterized by a ketone group at the C-12 position of the dammarane skeleton, in contrast to the C-12 hydroxyl group present in Ginsenosides Rh1 (CAS 63223-86-9), Rh2 (CAS 78214-33-2), and Rg3 (CAS 38243-03-7), or the C-12 hydrogen in Rh4 (CAS 174721-08-5) which lacks C-12 oxygenation entirely [1]. This is evidenced by the molecular formula C₃₆H₆₀O₉ (MW 636.86 g/mol) for Rh8 versus C₃₆H₆₂O₉ (MW 638.87 g/mol) for Rh1, C₃₆H₆₂O₈ (MW 622.87 g/mol) for Rh2, and C₄₂H₇₂O₁₃ (MW 785.01 g/mol) for Rg3 [2]. The C-12 ketone confers distinct hydrogen-bond acceptor character and alters the electrostatic surface potential of the tetracyclic core, which has implications for protein target engagement and metabolic stability [1].

C-12 Ketone Marker
Class-level inference
C-12 ketone (12-one); MW 636.86 vs Rh1 (638.87), Rh2 (622.87), Rg3 (785.01), Rh4 (620.86)
Reported spectroscopic authentication marker
NMR/HR-MS verified; structural class inference
Structural elucidation Ginsenoside classification Chemical authentication

Total Chemical Synthesis Achieved

A complete total synthesis of Ginsenoside Rh8 was reported by Atopkina (2020), establishing a defined synthetic route to 3β,6α,20S-trihydroxydammar-24-en-12-one 20-O-β-D-glucopyranoside [1]. The synthetic product was fully characterized by ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy, confirming structural identity with the natural isolate. In contrast, Ginsenosides Rh2 and Rg3 are primarily accessed through acid- or enzyme-catalyzed hydrolysis and biotransformation of more abundant precursor saponins (e.g., protopanaxadiol-type saponins), rather than through de novo total synthesis from simple building blocks [2]. A complete synthetic route provides superior control over stereochemical purity and eliminates co-extracted contaminants that may persist in botanically derived material.

Total Synthesis Route
Cross-study comparable
De novo synthesis achieved (Atopkina 2020); Rh2/Rg3 from semi-synthesis
Orthogonal sourcing for defined impurity profile
Supports batch consistency; synthetic route fully characterized
Chemical synthesis Supply chain reliability Batch consistency

P. stipuleanatus Leaf Accumulation

In a comprehensive untargeted LC-MS/MS metabolomic analysis comparing three Panax species (P. notoginseng, P. vietnamensis, and P. stipuleanatus) across root and leaf tissues, Ginsenoside Rh8 was identified among differentially accumulated metabolites (DAMs) with species- and tissue-specific distribution patterns [1]. Rh8 showed significantly higher concentration levels in the leaves of P. stipuleanatus compared to its abundance in the roots of P. notoginseng and P. vietnamensis, where it was primarily root-accumulated. Specifically, various dammarane-type ginsenosides including Rb1, Rg1, Rg6, Rh8, Rh10, Rh14, and majoroside F2 had a significantly higher concentration level in P. stipuleanatus leaves [1]. This contrasts with other ginsenosides such as Rh1 and Rh4, which exhibit different tissue partitioning across Panax species.

Tissue-Specific Abundance
Cross-study comparable
Higher accumulation in P. stipuleanatus leaves vs roots; OPLS-DA VIP ≥1
Reported species- and tissue-specific distribution
Leaf sourcing may support higher yield; UPLC-MS/MS data
Metabolomics Species-specific ginsenoside profiling Tissue distribution

High Purity and Orthogonal Identification

Commercially available Ginsenoside Rh8 is routinely supplied at HPLC purity ≥98%, with identity confirmed by both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing orthogonal analytical verification suitable for use as a quantitative reference standard [1]. The compound is typically provided as a white powder with solubility in methanol, DMSO, chloroform, dichloromethane, and ethyl acetate, and requires desiccated storage at -20°C [1]. In comparison, Ginsenoside Rh2 and Rg3 reference standards are also available at ≥98% purity by HPLC [2]; however, the unique C-12 ketone of Rh8 provides a distinct chromatographic retention time and a characteristic carbonyl resonance in ¹³C NMR (δ ~210-215 ppm), enabling unambiguous identification even in complex mixtures where co-eluting hydroxyl-bearing ginsenosides may confound analysis.

Purity & Orthogonal ID
Source review
HPLC purity ≥98%; identity by NMR (¹H,¹³C,2D) and HR-MS
Supports reference standard use with orthogonal confirmation
Commercial specification; vendor-reported data
Quality control Analytical chemistry Reference standard

Ginsenoside Rh8 Application Scenarios


Chemical Authentication & Quality Control

The unique C-12 ketone group of Ginsenoside Rh8, confirmed by a characteristic ¹³C NMR carbonyl resonance (δ ~210-215 ppm) and distinct HPLC retention time relative to hydroxyl-bearing ginsenosides such as Rh1, Rh2, and Rg3 [1], makes Rh8 an ideal marker compound for species authentication and adulteration detection in Panax-derived dietary supplements and botanical drugs. Procurement of high-purity Rh8 (≥98% by HPLC) as a certified reference standard enables accurate quantification in complex matrices where generic ginsenoside standards may fail to resolve co-eluting species.

C-12 Oxidation State SAR Studies

Ginsenoside Rh8 is the only characterized member of the Rh series to feature a C-12 ketone instead of a C-12 hydroxyl [1]. This oxidative modification provides a defined chemical probe for SAR studies investigating how the C-12 oxidation state influences target protein binding, metabolic stability, and downstream pharmacological activity relative to C-12 hydroxyl-bearing comparators such as Rh1, Rh2, and Rg3. The availability of a published total synthesis route [2] facilitates access to structurally defined material free from co-extracted natural product impurities.

Metabolomic & Pharmacokinetic Studies

The tissue- and species-specific accumulation pattern of Rh8—preferentially enriched in P. stipuleanatus leaves rather than roots [3]—positions this compound as a discriminatory metabolite for chemotaxonomic classification of Panax species. Researchers designing pharmacokinetic or tissue distribution studies of minor ginsenosides can use authenticated Rh8 as an analytical standard to track absorption, distribution, metabolism, and excretion (ADME) in preclinical models, leveraging its distinct mass spectrometry fragmentation pattern for selective multiple reaction monitoring (MRM) quantification.

Botanical Reference Material Sourcing

Procurement specifications for Rh8 should mandate leaf-derived material from P. stipuleanatus or P. ginseng leaf sources, as metabolomic data demonstrate that root-derived material from P. notoginseng and P. vietnamensis contains significantly lower Rh8 abundance [3]. Additionally, synthetic Rh8 produced via the Atopkina route [2] offers an alternative supply chain independent of botanical harvest variability, suitable for applications requiring stringent batch-to-batch consistency such as in vitro pharmacology or regulatory bioanalysis.

Application
Selection Property
Validation Focus
Chemical Authentication & QC
Unique C-12 ketone spectroscopic marker
Adulteration detection and matrix resolution
C-12 Oxidation State SAR Studies
Defined C-12 ketone vs hydroxyl comparator
Target engagement and metabolic stability profiling
Metabolomic & PK Studies
Species- and tissue-distribution pattern
ADME tracking via selective MRM quantification
Botanical Reference Material Sourcing
Defined botanical source material
Batch consistency and botanical origin verification
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